6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 923112-95-2
Cat. No.: VC4719682
Molecular Formula: C20H16Cl2N2O6S
Molecular Weight: 483.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923112-95-2 |
|---|---|
| Molecular Formula | C20H16Cl2N2O6S |
| Molecular Weight | 483.32 |
| IUPAC Name | 6,8-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C20H16Cl2N2O6S/c21-13-9-12-10-16(20(26)30-18(12)17(22)11-13)19(25)23-14-1-3-15(4-2-14)31(27,28)24-5-7-29-8-6-24/h1-4,9-11H,5-8H2,(H,23,25) |
| Standard InChI Key | HLZRQWITKDRGAY-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Introduction
Chemical Identity and Structural Features
6,8-Dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the chromene family, characterized by a bicyclic oxygen-containing heterocycle fused with a benzene ring. Its structural features include:
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Chromene core: A 2H-chromene scaffold with a ketone group at position 2 (2-oxo) and a carboxamide substituent at position 3.
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Halogenation: Chlorine atoms at positions 6 and 8, enhancing electrophilicity and influencing bioactivity.
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Morpholinosulfonyl phenyl group: A 4-(morpholinosulfonyl)phenyl moiety attached via the carboxamide nitrogen, contributing to solubility and target interaction.
Molecular Formula:
Molecular Weight: 494.31 g/mol
Synthesis and Structural Derivation
The compound is synthesized through a multi-step process involving:
Chromene Core Formation
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Vilsmeier-Haack Reaction: 2'-Hydroxyacetophenone derivatives are treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group at position 3 .
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Chlorination: Selective dichlorination at positions 6 and 8 using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst.
Carboxamide Functionalization
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Oxidation: The aldehyde at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ .
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Coupling Reaction: The carboxylic acid reacts with 4-(morpholinosulfonyl)aniline via peptide coupling agents (e.g., EDCI, HOBt) to form the carboxamide bond .
Key Reaction Conditions:
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Solvents: Toluene, DMF, or dichloromethane.
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Catalysts: Tetramethylguanidine (TMG) for aldol condensation .
Structure-Activity Relationship (SAR)
The compound’s bioactivity is influenced by:
Analog Comparison:
Biological Activity and Mechanisms
Antimicrobial Activity
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Gram-positive bacteria: Tri-halogenated chromenes exhibit potent activity against multidrug-resistant Staphylococcus aureus (MDRSA) and Staphylococcus epidermidis (MIC = 1–8 μg/mL) . The dichloro groups disrupt cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
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Mechanism: The morpholinosulfonyl group enhances binding to bacterial dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
Anti-Inflammatory Activity
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NF-κB pathway inhibition: Chromenes suppress pro-inflammatory cytokine production by blocking IκBα phosphorylation .
Applications and Future Directions
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Antibacterial Drug Development: As a lead against nosocomial infections caused by MDR strains .
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Anticancer Adjuvants: Synergistic use with temozolomide in glioblastoma models.
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Targeted Delivery: Biotinylation for enhanced tumor targeting .
Challenges:
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